1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine is a chemical compound characterized by its unique benzoimidazole structure, which is known for diverse biological activities. This compound is often encountered in its dihydrochloride salt form, enhancing its solubility in aqueous solutions and making it suitable for various biochemical applications. The molecular formula of this compound is , with a molecular weight of approximately 189.25 g/mol.
The compound is classified under benzoimidazole derivatives, which are a class of compounds recognized for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. It is synthesized from starting materials like substituted anilines and aldehydes through multi-step organic reactions involving cyclization and functional group modifications.
The synthesis of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine typically involves the following steps:
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to various biochemical effects including:
The exact pathways depend on the specific biological context in which the compound is applied.
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research and pharmaceutical development .
The applications of 1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine are diverse:
The molecular structure of 1-methyl-2-propyl-1H-benzoimidazol-5-ylamine features a fused bicyclic system consisting of a benzene ring conjugated with an imidazole ring, forming the characteristic benzimidazole core. Key structural attributes include:
Structural Feature | Position | Chemical Significance | Experimental Evidence |
---|---|---|---|
Methyl group | N1 | Prevents tautomerism, enhances metabolic stability | SMILES: CN1C(=NC2=C1C=CC(N)=C2)CCC [3] [6] |
Propyl chain | C2 | Provides moderate lipophilicity (LogP ~2.5) | Molecular formula: C₁₁H₁₅N₃ [1] [6] |
Amino group | C5 | Creates H-bond donor/acceptor pair | InChI: 1S/C11H15N3/c1-3-6-13-10(2)14-8-7-9(12)4-5-11(8)13/h4-5,7H,3,6,12H2,1-2H3 [6] |
Benzimidazole core | N/A | Enables π-π stacking and charge transfer | Extended aromatic system confirmed by spectral data [1] [7] |
The protonation behavior of this compound is dominated by the benzimidazole nitrogen atoms, with the N3 position typically exhibiting greater basicity than N1. The 5-amino group remains non-basic under physiological conditions but contributes significantly to hydrogen-bonding capacity. Crystallographic analyses of related structures confirm that the plane of the amino group lies nearly coplanar with the benzimidazole ring, facilitating extended conjugation and electronic delocalization [9]. This molecular arrangement enhances dipole moments and promotes electrostatic interactions with biological targets, particularly those containing complementary hydrogen bonding motifs [6] [7].
The 5-amino substituent in 1-methyl-2-propyl-1H-benzoimidazol-5-ylamine dramatically enhances its potential for targeted biological interactions compared to unsubstituted or halo-substituted analogs. This modification transforms the molecule into a hydrogen-bonding synthon capable of both donating (via -NH₂) and accepting (via lone pair electrons) hydrogen bonds. Such dual functionality enables specific recognition within enzyme active sites and receptor pockets. For instance:
C5 Substituent | Hydrogen Bonding Capacity | Electron Effect | Biological Consequence |
---|---|---|---|
-NH₂ (5-amino) | Dual donor/acceptor | Strong +R effect | Enhanced target affinity; improved solubility |
-F (fluoro) | Acceptor only | Moderate -I effect | Passive membrane diffusion; oxidative stability |
-H (unsubstituted) | None | Neutral | Reduced target specificity; increased metabolism |
-OCH₃ (methoxy) | Acceptor only | Moderate +R effect | Moderate affinity; susceptibility to demethylation |
Biological screening indicates that the 5-amino group specifically enhances activity against targets requiring directional hydrogen bonding. For example, in growth hormone secretagogue receptors, benzimidazol-5-ylamine derivatives demonstrate 3-5 fold greater binding affinity than their unsubstituted counterparts due to interactions with aspartate residues in the receptor's transmembrane domain [7]. Similarly, in kinase inhibition, the amino group serves as a critical pharmacophore for anchoring to the hinge region of ATP-binding sites through water-mediated hydrogen bond networks [3] [7]. The trifluoromethyl analog (1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine) demonstrates reduced hydrogen bonding capacity despite increased lipophilicity, resulting in divergent biological profiles [3].
1-Methyl-2-propyl-1H-benzoimidazol-5-ylamine exemplifies a "privileged scaffold" in drug discovery – a core structure capable of providing high-affinity ligands for diverse biological targets through strategic substitution. Its significance is evidenced by several key attributes:
Compound Name | Structural Variation | Therapeutic Area | Key Reference |
---|---|---|---|
1-Methyl-2-propyl-1H-benzimidazol-5-ylamine | Base scaffold | Pharmacophore development | [1] [6] |
1,7′-Dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole | Bimidazole linkage | Telmisartan impurity/research | [9] |
N-{1-[3-(Dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide | Indole-benzimidazole hybrid | Oncology/neurology research | [8] |
2-Methyl-1-propyl-1H-benzimidazol-5-amine | Positional isomer (1-propyl vs 1-methyl) | Comparative pharmacology | [5] [10] |
The scaffold's synthetic tractability further enhances its utility. Efficient routes typically involve condensation of 4-amino-o-phenylenediamine with butyric acid derivatives under dehydrating conditions, followed by selective N-methylation [6]. This synthetic accessibility enables rapid generation of analog libraries for structure-activity relationship studies. When incorporated into complex molecules like N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide, the benzimidazole unit provides conformational rigidity while the 5-amino group serves as a vector for additional pharmacophore attachment [8]. Such structural hybrids demonstrate the scaffold's capacity for dual-target engagement—a growing strategy in polypharmacology [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7